Computed Lipophilicity (XLogP3) Differentiation from Des-Methoxy and Des-Fluoro Analogs
The target compound's computed partition coefficient (XLogP3 = 2.8) falls within the optimal CNS drug-likeness range and is differentiated from close structural analogs. The des-methoxy analog (CAS 400075-52-7) has a lower computed LogP of 2.68 due to the absence of the para-methoxy group, while the des-fluoro analog (CAS 97888-69-2) would be expected to have a lower LogP due to the absence of the electronegative fluorine substituent [1]. This LogP difference of approximately 0.12–0.5 units, although modest, translates to an approximately 1.3- to 3-fold difference in predicted partition coefficient, which can influence passive membrane permeability, CNS penetration potential, and non-specific protein binding [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | CAS 400075-52-7 (des-methoxy analog): LogP = 2.68; typical des-fluoro analog expected LogP ~2.3–2.5 |
| Quantified Difference | ΔXLogP3 ≈ 0.12–0.5 units (vs. des-fluoro or des-methoxy analogs) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); comparator LogP from ChemScene computational chemistry data |
Why This Matters
Lipophilicity is a critical determinant of CNS penetration, metabolic clearance, and assay interference potential; selecting the wrong analog with a different LogP can alter pharmacokinetic predictions and confound structure-activity relationship (SAR) interpretation in screening campaigns.
- [1] PubChem. Compound Summary for CID 2767009: XLogP3-AA = 2.8. Computed by XLogP3 3.0 (PubChem release 2021.05.07). National Library of Medicine. Accessed May 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. DOI: 10.1517/17460441003605098. Review establishing the relationship between logP changes and pharmacokinetic outcomes. View Source
